![molecular formula C12H9ClF2N2 B1480983 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine CAS No. 1271476-80-2](/img/structure/B1480983.png)
2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine
Overview
Description
2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine (C4DFPT) is an organic compound that belongs to the pyrimidine family, which is a heterocyclic aromatic compound composed of two nitrogen atoms. It is a colorless solid that is soluble in most organic solvents and is used in the synthesis of various pharmaceuticals and other chemicals. C4DFPT has a wide range of applications in scientific research, including its use as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a model compound in mechanistic studies.
Scientific Research Applications
Synthesis of New Organochalcogen-based Pyrimidine Derivatives
A study conducted by Arora et al. (2014) describes the synthesis of a new class of multinucleate pyrimidine chalcogen (Se/Te) derivatives through nucleophilic substitution reactions. These compounds, including 2-chloro-4,6-bis(arylchalcogenyl)pyrimidine derivatives, were characterized using various spectroscopic techniques and X-ray crystallography, highlighting their potential applications in material science and pharmaceuticals (Arora et al., 2014).
Electronic and Nonlinear Optical Exploration
Hussain et al. (2020) explored the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, including phenyl pyrimidine derivatives. The study utilized density functional theory (DFT) to analyze the structural parameters and photophysical properties, indicating the potential of these compounds for optoelectronic applications (Hussain et al., 2020).
Characterization of Pyrimidine Chalcogen Derivatives
Bhasin et al. (2011) prepared and characterized symmetrical and unsymmetrical pyrimidyl chalcogen compounds, including 4-chloro-2-(arylchalcogenyl) pyrimidine. Their research further confirms the versatility of pyrimidine derivatives in synthesizing complex molecules with potential applications in material science and catalysis (Bhasin et al., 2011).
Quantum Chemical Calculations and Molecular Docking Study
Gandhi et al. (2016) focused on the quantum chemical calculations, Hirshfeld surface analysis, and molecular docking study of a pyrimidine derivative, showcasing its potential in pharmaceutical applications through detailed structural and electronic analysis (Gandhi et al., 2016).
properties
IUPAC Name |
2-chloro-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF2N2/c1-7-2-4-8(5-3-7)9-6-10(11(14)15)17-12(13)16-9/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZVLRBHKNYNEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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